molecular formula C14H26N2O4 B1290402 [4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester CAS No. 203662-91-3

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester

Cat. No.: B1290402
CAS No.: 203662-91-3
M. Wt: 286.37 g/mol
InChI Key: QATVIYNHFRNTPB-UHFFFAOYSA-N
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Description

“[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” is a compound with the molecular formula C14H26N2O4 . It is also known by other names such as Ethyl 2-(4-(((tert-Butoxycarbonyl)amino)piperidin-1-yl)acetate and has a molecular weight of 286.37 g/mol . The compound plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form these derivatives . For instance, one method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s IUPAC name is ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 286.37 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 7 . The compound also has an XLogP3-AA value of 1.8 .

Future Directions

The future directions for “[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role that piperidine derivatives play in the pharmaceutical industry .

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is a widely used amine protecting group . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The compound contains a Boc group, which is known to protect amines during chemical reactions . The Boc group can be removed under certain conditions, such as high temperatures or the presence of specific reagents . This deprotection allows the previously shielded amine to participate in subsequent reactions.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific amine it is protecting and the context in which it is used. By protecting amines during chemical reactions, the compound can prevent unwanted side reactions and ensure the correct product is formed .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of the compound. For example, high temperatures can facilitate the deprotection of the Boc group . Additionally, the presence of specific reagents can also trigger deprotection .

Biochemical Analysis

Biochemical Properties

[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. This compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. For instance, it can act as a substrate for enzymes involved in the synthesis of amino acid derivatives and peptides. The presence of the Boc-protected amino group allows for selective deprotection and subsequent reactions, making it a versatile tool in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates and influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzyme active sites, either inhibiting or activating their activity. For example, the compound can act as an inhibitor of certain proteases, preventing the cleavage of peptide bonds and thereby modulating protein function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. These temporal changes can affect its efficacy and potency in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can exhibit beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by esterases and amidases, leading to the formation of acetic acid and piperidine derivatives. These metabolic transformations can influence the overall metabolic flux and levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of specific binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The precise localization of this compound can influence its interactions with other biomolecules and its overall efficacy in biochemical assays .

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)10-16-8-6-11(7-9-16)15-13(18)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATVIYNHFRNTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2 g of 4-(tert-butoxycarbonyl)aminopiperidine was dissolved in 50 ml of dichloromethane. After adding 1.6 ml of triethylamine and 1.2 ml of ethyl bromoacetate, the resulting mixture was stirred at room temperature for 5 hours. The reaction mixture was washed with water and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 3.0 g of the title compound as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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